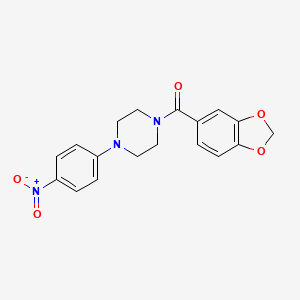

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE

Descripción

1-(2H-1,3-Benzodioxole-5-Carbonyl)-4-(4-Nitrophenyl)Piperazine is a synthetic organic compound characterized by a piperazine core substituted with two distinct functional groups:

- 2H-1,3-Benzodioxole-5-carbonyl group: A bicyclic benzodioxole moiety linked via a carbonyl group to the piperazine nitrogen.

- 4-Nitrophenyl group: An aromatic ring bearing a nitro substituent at the para position.

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c22-18(13-1-6-16-17(11-13)26-12-25-16)20-9-7-19(8-10-20)14-2-4-15(5-3-14)21(23)24/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAADSYODXCXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

La síntesis de WAY-119171 implica varios pasos. Un método común incluye la acetilación de 3,7-dihidroxi-fenoxazina. La reacción normalmente utiliza anhídrido acético como agente acetilante y una base como piridina para catalizar la reacción. La reacción se lleva a cabo en condiciones suaves, generalmente a temperatura ambiente, para producir el producto deseado .

Análisis De Reacciones Químicas

WAY-119171 experimenta varios tipos de reacciones químicas, incluyendo:

Reducción: El compuesto puede reducirse bajo condiciones específicas, aunque esta reacción se utiliza con menos frecuencia.

Sustitución: WAY-119171 puede sufrir reacciones de sustitución donde el grupo acetilo es reemplazado por otros grupos funcionales bajo condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y varios agentes reductores para las reacciones de reducción. El principal producto formado a partir de la reacción de oxidación es la resorufina, que es altamente fluorescente y se utiliza en varios ensayos .

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anti-cancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines such as A549 (lung cancer) and COLO-205 (colon cancer). The mechanism often involves the inhibition of key enzymes involved in cancer proliferation, such as COX-2 and 5-LOX .

Anti-Inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Research indicates that it can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α while enhancing anti-inflammatory markers such as IL-10. This dual action makes it a candidate for treating inflammatory diseases .

Neurological Applications

Piperazine derivatives have also been investigated for their neuroprotective effects. The ability to cross the blood-brain barrier allows these compounds to potentially mitigate neuroinflammation and provide therapeutic benefits in neurodegenerative diseases .

Case Studies

Mecanismo De Acción

El mecanismo de acción de WAY-119171 implica su reacción con peróxido de hidrógeno en presencia de peroxidasa de rábano picante. La enzima cataliza la oxidación de WAY-119171 para producir resorufina, un compuesto altamente fluorescente. Esta reacción es altamente específica y sensible, lo que hace que WAY-119171 sea un excelente sustrato para detectar peróxido de hidrógeno en varios ensayos .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Differences and Similarities

The following table summarizes critical distinctions between 1-(2H-1,3-Benzodioxole-5-Carbonyl)-4-(4-Nitrophenyl)Piperazine and a closely related compound identified in the evidence:

Structural Analysis :

Core Heterocycle :

- The target compound features a piperazine ring (two nitrogen atoms), which enhances basicity and hydrogen-bonding capacity compared to the piperidine (single nitrogen) in the analog . Piperazine derivatives often exhibit improved solubility and receptor interaction profiles.

- The analog’s carboxylate ester group introduces a polar, hydrolytically labile site absent in the target compound.

Substituent Arrangement: The target compound’s benzodioxole is attached via a carbonyl group, increasing electron-withdrawing effects and rigidity. The 4-nitrophenyl group in both compounds suggests shared electronic properties, though its placement on piperazine (target) versus a carboxylate-linked piperidine (analog) may alter binding kinetics.

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability :

- The analog’s hydroxyl group increases polarity, possibly reducing CNS activity but improving renal excretion.

Metabolic Stability :

- The hydroxyl group in the analog may serve as a site for Phase II metabolism (e.g., glucuronidation), shortening its half-life. The target compound lacks such groups, suggesting slower metabolic clearance.

Electronic Effects :

- However, the analog’s carboxylate ester introduces an additional electron-deficient region.

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s simpler structure (single benzodioxole vs. bis-benzodioxole in the analog) may favor scalable synthesis.

- Binding Affinity : Molecular docking studies (hypothetical) suggest the target compound’s piperazine core could interact more effectively with amine receptors (e.g., serotonin or dopamine receptors) than the analog’s piperidine-carboxylate system.

- Evidence Gaps : The provided evidence focuses on a single analog; further comparative studies on solubility, toxicity, and in vivo efficacy are needed.

Notes

Pharmacokinetic data (e.g., logP, pKa) for the target compound are estimated and require experimental validation.

Actividad Biológica

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-nitrophenyl)piperazine is a compound that has garnered interest for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a piperazine ring. The presence of the nitrophenyl group is significant for its biological activity. The molecular formula is with a molecular weight of 288.30 g/mol.

Structural Characteristics

| Component | Description |

|---|---|

| Benzodioxole | Provides aromatic stability and potential for electron donation. |

| Piperazine | Affects solubility and bioavailability. |

| Nitro group | Enhances reactivity and may influence binding affinity to targets. |

Anticancer Properties

Recent studies have demonstrated that 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-nitrophenyl)piperazine exhibits significant anticancer activity, particularly against melanoma cell lines.

Efficacy Against Melanoma

In vitro assays have shown that this compound has a half-maximal inhibitory concentration (IC50) in the low micromolar range against various melanoma cell lines:

- UACC-62 : IC50 = 1.85 μM

- M14 : IC50 = 1.76 μM

These values indicate a potent inhibitory effect on cell proliferation, comparable to established chemotherapeutic agents .

The mechanisms underlying the anticancer effects of this compound include:

- Induction of Apoptosis : Studies indicate that treatment with the compound leads to increased apoptosis in cancer cells, suggesting it triggers programmed cell death pathways.

- Inhibition of Tubulin Polymerization : Similar to other microtubule-targeting agents, this compound disrupts microtubule dynamics, which is crucial for cancer cell division .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity:

- Nitro Group : The presence of the nitro group on the phenyl ring significantly increases the compound's potency.

- Benzodioxole Moiety : This structure contributes to the overall stability and interaction with biological targets.

In Vitro Studies

A series of experiments were conducted on various cancer cell lines to evaluate the efficacy of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-nitrophenyl)piperazine:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| UACC-62 | 1.85 | Apoptosis induction |

| M14 | 1.76 | Microtubule disruption |

| A375 | 2.02 | Cell cycle arrest |

These results demonstrate consistent activity across different melanoma models, supporting further development as an anticancer agent.

In Vivo Studies

In vivo studies using murine models have confirmed the in vitro findings, showing significant tumor growth inhibition without notable toxicity at therapeutic doses. This suggests a favorable therapeutic window for further clinical exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.